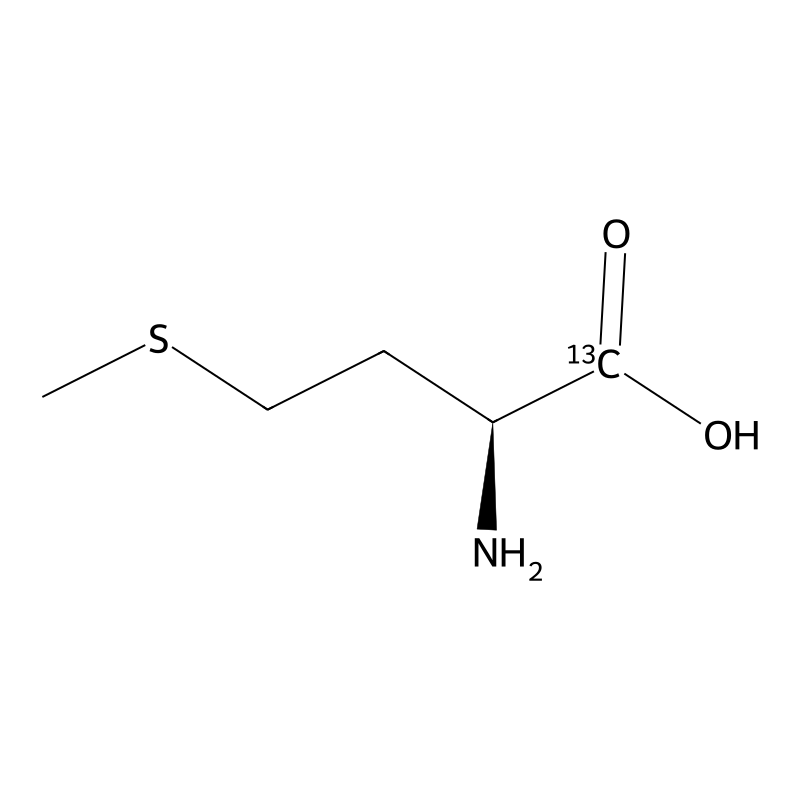

L-Methionine-1-13C

Content Navigation

Substituting methyl-13C or U-13C5 methionine blinds decarboxylation tracing and broadens NMR signals. L-Methionine-1-13C provides isolated C1 13C for:

- Clean +1 Da mass shift to track carboxyl-loss CID pathways.

- J-coupling-free backbone carbonyl signals in large protein NMR.

- Extended T1 enabling in vivo hyperpolarized MRI of tumor metabolism.

Used in SAM decarboxylase flux assays, DNP, and cell-free expression.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Canonical SMILES

Isomeric SMILES

Synonyms

Purity

Package Size

L-Methionine-1-13C (CAS: 81202-04-2) is a stable isotope-labeled essential amino acid where the carboxyl carbon (C1) is specifically substituted with carbon-13. In industrial and advanced research procurement, this precise isotopologue is prioritized over universally labeled or unlabeled methionine for its unique physical and magnetic properties . The isolated 13C nucleus at the C1 position provides a distinct mass shift (+1.003 Da) for mass spectrometry, a specific NMR resonance devoid of adjacent 13C scalar coupling, and an extended longitudinal relaxation time (T1) critical for hyperpolarization. These baseline attributes make it an indispensable precursor for structural biology, targeted metabolic flux analysis, and dynamic nuclear polarization (DNP) imaging workflows.

Research Fit

Procuring unlabeled L-methionine, universally labeled (U-13C5) methionine, or methyl-labeled (methyl-13C) methionine as a substitute for L-Methionine-1-13C fundamentally compromises specific analytical workflows. In metabolic tracing, substituting with methyl-13C completely blinds the assay to decarboxylation events, as the methyl group is routed into transmethylation pathways rather than being exhaled as measurable 13CO2 [1]. In biomolecular NMR, substituting with U-13C5 introduces severe spectral crowding and line broadening due to one-bond carbon-carbon scalar couplings, obscuring critical backbone carbonyl data . Furthermore, in hyperpolarized MRI, the protonated carbons in methyl-13C or U-13C5 undergo rapid dipole-dipole relaxation, causing the hyperpolarized signal to decay in seconds, whereas the non-protonated C1 carbon in L-Methionine-1-13C retains polarization long enough for in vivo imaging .

Substitution Risk

Extended T1 Relaxation in DNP

In dissolution DNP, the efficacy of a metabolic tracer depends on its longitudinal relaxation time (T1). The carboxyl carbon in L-Methionine-1-13C lacks directly attached protons, resulting in a significantly longer T1 relaxation time compared to the protonated methyl carbon . When hyperpolarized, L-Methionine-1-13C retains signal enhancements long enough for real-time in vivo metabolic imaging. In contrast, L-Methionine-(methyl-13C) suffers from rapid polarization decay due to dipole-dipole relaxation from the attached protons, rendering it unviable for extended in vivo tracking .

| Evidence Dimension | T1 Longitudinal Relaxation Time (in vivo) |

| Target Compound Data | >20 seconds (1-13C carboxyl carbon) |

| Comparator Or Baseline | <5 seconds (methyl-13C carbon) |

| Quantified Difference | >4-fold increase in polarization retention time |

| Conditions | Dissolution DNP / Hyperpolarized MRI |

Buyers must select the 1-13C isotopologue for DNP applications because its extended relaxation time is the absolute prerequisite for acquiring hyperpolarized in vivo images before signal decay.

SAM-Decarboxylase Flux Quantification

L-Methionine-1-13C is uniquely suited for quantifying the decarboxylation branch of methionine metabolism, such as polyamine synthesis via S-adenosylmethionine (SAM) decarboxylase. Because the 13C label is located at the carboxyl position, it is quantitatively released as 13CO2 upon decarboxylation, allowing real-time tracking via breath tests or off-gas analysis [1]. If L-Methionine-(methyl-13C) is substituted, the label is retained in the polyamine or transferred during transmethylation, yielding no 13CO2 evolution[1].

| Evidence Dimension | 13CO2 Evolution Rate during Polyamine Synthesis |

| Target Compound Data | Directly proportional to SAM decarboxylation flux |

| Comparator Or Baseline | 0% 13CO2 yield (L-Methionine-methyl-13C) |

| Quantified Difference | Absolute presence vs. absence of target analyte (13CO2) |

| Conditions | In vivo or cellular metabolic flux tracking |

Procuring the 1-13C variant is mandatory for decarboxylation assays, as methyl-labeled alternatives will produce false-negative results in 13CO2-based detection systems.

J-Coupling Suppression in Carbonyl NMR

For structural elucidation of large proteins, uniform labeling (U-13C) introduces complex one-bond scalar couplings (1Jαβ, 1J Cα-C=O) that severely broaden spectral lines and reduce resolution. By utilizing L-Methionine-1-13C in expression systems, researchers achieve site-specific isotopic enrichment of the methionine backbone carbonyl [1]. This sparse labeling strategy completely suppresses adjacent 13C-13C scalar coupling, yielding sharp, distinct singlet peaks in the ~170-175 ppm region, which is impossible to achieve with U-13C5 L-Methionine [1].

| Evidence Dimension | Spectral Line Width and J-Coupling Interference |

| Target Compound Data | Singlet carbonyl peaks (no 1J Cα-C=O coupling) |

| Comparator Or Baseline | Multiplet splitting and line broadening (U-13C5 Methionine) |

| Quantified Difference | Complete elimination of adjacent carbon scalar coupling |

| Conditions | 1D/2D Biomolecular NMR of recombinant proteins |

Structural biology facilities must procure 1-13C labeled amino acids to resolve overlapping spectra in high-molecular-weight proteins where uniformly labeled isotopes fail.

Hyperpolarized Metabolic Imaging

Ideal for dissolution dynamic nuclear polarization workflows where the extended T1 relaxation of the C1 carbon allows for real-time, high-contrast in vivo tracking of methionine uptake and tumor metabolism .

Polyamine and Decarboxylation Assays

The mandatory precursor for in vivo breath tests and cellular flux assays designed to measure S-adenosylmethionine (SAM) decarboxylase activity, as the C1 label is exclusively released as quantifiable 13CO2 .

Site-Specific Backbone NMR

The preferred reagent for cell-free or auxotrophic expression of recombinant proteins when high-resolution, J-coupling-free assignment of methionine backbone carbonyls is required for structural elucidation of large macromolecular complexes .

Targeted Isotope Dilution MS

Utilized as a precise internal standard in clinical and pharmacokinetic MS assays requiring a clean +1 Da mass shift to track specific carboxyl-loss fragmentation pathways during collision-induced dissociation (CID).

Application Fit Matrix

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Sequence

Wikipedia

Explore Compound Types